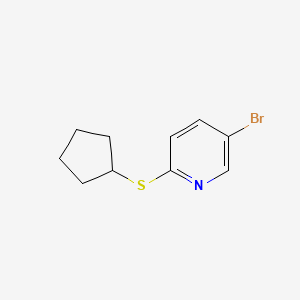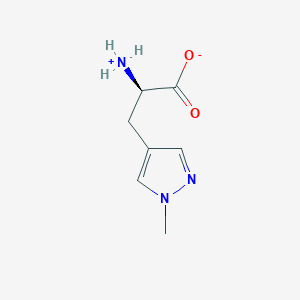
5-Bromo-2-(cyclopentylsulfanyl)pyridine
概要
説明
5-Bromo-2-(cyclopentylsulfanyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a bromine atom at the 5-position and a cyclopentylsulfanyl group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-chloropyridine and cyclopentylthiol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The cyclopentylthiol is added to the 2-bromo-5-chloropyridine in the presence of the base, and the mixture is heated to promote the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.
化学反応の分析
Types of Reactions: 5-Bromo-2-(cyclopentylsulfanyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura reactions.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols.
Coupling Reactions: Products include biaryl compounds.
科学的研究の応用
5-Bromo-2-(cyclopentylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the development of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 5-Bromo-2-(cyclopentylsulfanyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the cyclopentylsulfanyl group can participate in binding interactions, influencing the compound’s biological activity.
類似化合物との比較
5-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a cyclopentylsulfanyl group.
2-Bromo-5-chloropyridine: Similar structure but with a chlorine atom instead of a cyclopentylsulfanyl group.
5-Bromo-2-(phenylsulfanyl)pyridine: Similar structure but with a phenylsulfanyl group instead of a cyclopentylsulfanyl group.
Uniqueness: 5-Bromo-2-(cyclopentylsulfanyl)pyridine is unique due to the presence of the cyclopentylsulfanyl group, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
特性
IUPAC Name |
5-bromo-2-cyclopentylsulfanylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFFQKOWBAZUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R)-2-azaniumyl-3-[2-(trifluoromethoxy)phenyl]propanoate](/img/structure/B7868068.png)
![(2R)-2-azaniumyl-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B7868072.png)




![Methyl 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoate](/img/structure/B7868117.png)


